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Compound of Interest

2-(1H-pyrazol-1-
Compound Name:

ylmethyl)morpholine
CAS No.: 1311317-06-2
Cat. No.: B1527884

Get Quote

A Tier 1 Assessment Framework for Early-Stage
Drug Discovery
Executive Summary

This technical guide outlines the initial toxicity assessment framework for 2-(1H-pyrazol-1-
ylmethyl)morpholine, a bifunctional heterocyclic scaffold increasingly utilized in fragment-
based drug discovery (FBDD). While the pyrazole moiety offers favorable pharmacokinetic
properties and metabolic stability, the morpholine ring introduces specific metabolic liabilities—
primarily oxidative ring opening and potential N-nitrosation—that require rigorous early-stage
screening.

This document provides a structured, self-validating protocol for researchers to assess the
safety profile of this compound, moving from in silico prediction to in vitro validation.

Part 1: Chemical Identity & Physicochemical Profiling[1]
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Before initiating biological assays, the physicochemical baseline must be established to ensure

assay validity (e.g., avoiding precipitation in cell culture media).

Compound Structure Analysis:

o Core Scaffold: Morpholine (saturated N/O-heterocycle).

e Pendant Group: Pyrazole (aromatic N-heterocycle).

o Linker: Methylene bridge (-CH2-) connecting Morpholine C2 to Pyrazole N1.

Table 1: Predicted Physicochemical Properties & Assay Implications

Property

Estimated Range

Implications for Toxicity
Screening

LogP (Lipophilicity)

08-15

Moderate lipophilicity suggests
good membrane permeability;
likely cleared via hepatic
metabolism rather than renal

excretion unchanged.

pKa (Basic)

~8.3 (Morpholine N)

Predominantly ionized at
physiological pH (7.4).
Lysosomal trapping in cells is a
potential mechanism of toxicity

(vacuolation).

TPSA

~45 A2

High oral bioavailability
predicted; crosses Blood-Brain
Barrier (BBB) effectively,
necessitating neurotoxicity

monitoring.

Solubility

High (aq)

Low risk of aggregation-based
false positives in biochemical

assays.
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Part 2: In Silico Toxicology & Structural Alerts

Using a structural alert-based approach (analogous to DEREK or SARpy), we identify specific
"hotspots"” within the molecule that drive the experimental design.

1. The Morpholine Liability (Bioactivation)

The morpholine ring is susceptible to cytochrome P450 (CYP)-mediated

-carbon hydroxylation. This generates an unstable hemiaminal, resulting in ring opening and
the formation of reactive aldehyde intermediates (e.g., (2-hydroxyethoxy)acetaldehyde), which
can form adducts with cellular proteins.

2. Nitrosamine Formation Risk

Secondary amines (like the morpholine nitrogen if dealkylated) or even tertiary amines
containing the morpholine moiety can be precursors to N-nitrosomorpholine (NMOR), a potent
carcinogen, especially under acidic conditions (stomach) or in the presence of nitrite.

e Note: In 2-(1H-pyrazol-1-ylmethyl)morpholine, the morpholine nitrogen is secondary. This
is a High Priority Alert for genotoxicity.

3. Pyrazole Inhibition

Pyrazole derivatives are known inhibitors of CYP2E1 and Alcohol Dehydrogenase (ADH).
While not directly toxic, this can lead to drug-drug interactions (DDI) or accumulation of co-
administered toxins.

Part 3: Metabolic Stability & Bioactivation Pathways

Understanding the metabolic fate is crucial for distinguishing between parent-compound toxicity
and metabolite-driven toxicity.

Figure 1: Predicted Metabolic Bioactivation Pathway The following diagram illustrates the
oxidative ring-opening of the morpholine moiety and potential reactive intermediate formation.
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Figure 1: Predicted metabolic bioactivation pathways focusing on morpholine ring scission.

Click to download full resolution via product page

Part 4: In Vitro Cytotoxicity Assessment (Experimental
Protocol)

To assess general cellular health, a dual-readout assay measuring metabolic activity (MTT) and
membrane integrity (LDH) is recommended.

Target Cell Lines:

e HepG2 (Human Liver): Metabolic competence (expresses CYPSs) to detect metabolite-driven
toxicity.

e HK-2 (Human Kidney): To assess renal clearance toxicity (morpholine derivatives are often
renally cleared).

Protocol: Dual-Endpoint Viability Assay

¢ Objective: Determine IC50 and distinguish cytostatic vs. cytotoxic effects.

e Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH Release
Kit.

Step-by-Step Methodology:
e Seeding: Plate HepG2 cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment.

» Dosing: Prepare a 7-point dilution series of the test compound (0.1
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M to 100
M) in DMSO (final concentration <0.5%).

o Exposure: Incubate cells with compound for 24h and 48h.
e LDH Harvest: Remove 50

L of supernatant for LDH assay (measures membrane rupture/necrosis).

o MTT Addition: Add MTT reagent to remaining cells. Mitochondrial dehydrogenases in viable
cells convert MTT to purple formazan.

e Solubilization: Dissolve formazan crystals in DMSO.

e Readout: Measure Absorbance at 570 nm (MTT) and 490 nm (LDH).
Data Interpretation:

e High LDH + Low MTT: Necrosis (Acute Toxicity).

e Low LDH + Low MTT: Growth Inhibition (Cytostatic/Antiproliferative).

Part 5: Genotoxicity Screening (Ames Test)

Given the secondary amine structure, evaluating mutagenic potential is critical.
Protocol: Bacterial Reverse Mutation Assay (OECD 471)
e Strains:S. typhimurium TA98 (frameshift), TA100 (base-pair substitution).

e Metabolic Activation: Assays must be performed with and without S9 fraction (rat liver
homogenate) to detect if liver metabolism generates mutagenic species (e.g., from
morpholine ring opening).

» Nitrosation Check: A specific modification involves pre-incubating the compound with nitrite
at acidic pH to simulate gastric conditions, testing for N-nitrosomorpholine formation.

Part 6: Cardiotoxicity (hERG Inhibition)
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Nitrogenous heterocycles with basic centers (like the morpholine nitrogen) often interact with
the hERG potassium channel, leading to QT prolongation and arrhythmias.

In Silico/In Vitro Filter:

e Pharmacophore Check: The distance between the pyrazole aromatic center and the
morpholine basic nitrogen (~5-7 A) falls within the pharmacophore range for hERG blockers.

o Fluorescence Polarization Assay: Use a competitive binding assay (e.g., Predictor™ hERG)
as a high-throughput screen before moving to patch-clamp electrophysiology.

Part 7: Assessment Workflow Visualization

The following diagram summarizes the decision tree for the toxicological evaluation of 2-(1H-
pyrazol-1-ylmethyl)morpholine.
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Compound Synthesis
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Figure 2: Tier 1 Toxicity Assessment Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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